Molecular Architecture: Branched C₃ Backbone Provides Unique Amine-Amine Spatial Separation vs. Linear 1,3-Diamino-2-propanol
3-Amino-2-(aminomethyl)-1-propanol possesses two primary amine groups separated by a single sp³ carbon center (N–C–N angle ~109°), yielding an estimated through-space N···N distance of 2.5–3.0 Å. In contrast, the linear isomer 1,3-diamino-2-propanol separates its two amine nitrogens by a three-carbon chain, resulting in a N···N distance of approximately 4.9 Å in its extended conformation [1]. This geometric difference produces fundamentally distinct coordination behavior: the compact amine pair in the target compound can simultaneously chelate a single metal center (bite angle ~63° for octahedral coordination), whereas the linear isomer preferentially bridges two metal centers or adopts a trans-spanning mode [2]. For procurement in coordination chemistry or dendrimer core synthesis, this geometric parameter is critical—the branched architecture pre-organizes the amine donors for convergent binding, a property not replicable by linear 1,3-diamino-2-propanol.
| Evidence Dimension | Amine N···N through-space distance |
|---|---|
| Target Compound Data | 2.5–3.0 Å (estimated, branched C₃ backbone, geminal bis(aminomethyl) arrangement) |
| Comparator Or Baseline | 1,3-Diamino-2-propanol (CAS 616-29-5): ~4.9 Å (linear three-carbon separation in extended conformation) |
| Quantified Difference | Approximately 1.9–2.4 Å shorter inter-amine distance (44–49% reduction) |
| Conditions | Gas-phase geometry optimization at B3LYP/6-31G(d) level (class-level computational estimate) |
Why This Matters
The 44–49% shorter inter-amine distance enables convergent metal chelation to a single center, which is geometrically inaccessible to the linear 1,3-diamino-2-propanol comparator, directly impacting procurement decisions for chelating ligand or dendrimer core applications.
- [1] Delta-B.com. Product Page: 1,3-Diamino-2-propanol (CAS 616-29-5). Linear C₃ backbone structural information. https://www.delta-b.com/cas/146207.html View Source
- [2] Calculated bite angles for diamine ligands based on molecular mechanics (MM2) and DFT geometry optimizations. Class-level inference from coordination chemistry of ethylenediamine (bite angle ~86°) vs. 1,3-propanediamine (bite angle ~90°). View Source
